1-Acetyl-7-methylindole-2,3-dione

IMPDH Immunosuppression Fragment‑Based Drug Discovery

Secure a fragment hit with a unique pharmacophore for your drug discovery program. Unlike unsubstituted isatin or mono-substituted analogs, the synergistic N1-acetyl and C7-methyl substitution pattern in this indole-2,3-dione eliminates N-H donor capacity, modulates electron density, and provides a distinct binding profile validated across IMPDH II (Ki 430 nM), IDO1 (IC50 2.8 µM), and HDAC (IC50 76.1 µM) assays. An ideal starting point for fragment growing or as a pathway-specific negative control.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B7816256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-7-methylindole-2,3-dione
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)C(=O)N2C(=O)C
InChIInChI=1S/C11H9NO3/c1-6-4-3-5-8-9(6)12(7(2)13)11(15)10(8)14/h3-5H,1-2H3
InChIKeyGJDRGZXHHJHSEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-7-methylindole-2,3-dione: A Bis‑Substituted Isatin Scaffold for Targeted IMPDH, HDAC, and IDO1 Assays


1-Acetyl-7-methylindole-2,3-dione (N‑acetyl‑7‑methylisatin) is a heterocyclic indole‑2,3‑dione that incorporates both an electron‑withdrawing N1‑acetyl group and an electron‑donating C7‑methyl substituent on the isatin core. This substitution pattern modulates the electronic character of the α‑dicarbonyl system and alters the lipophilicity (cLogP) relative to unsubstituted isatin or mono‑substituted analogs [REFS‑1]. The compound has been evaluated as a low‑molecular‑weight fragment in IMPDH inhibition campaigns, as an HDAC inhibitor in HeLa cell nuclear extracts, and as an IDO1 inhibitor in recombinant enzyme assays [REFS‑2][REFS‑3].

Why 1‑Acetyl‑7‑methylindole‑2,3‑dione Cannot Be Replaced by Unsubstituted Isatin or Mono‑Substituted Analogs


The isatin scaffold tolerates a wide range of substituents, but the combination of an N1‑acetyl group and a C7‑methyl group creates a unique pharmacophore that cannot be emulated by 1‑acetylisatin (lacking the 7‑methyl), 7‑methylisatin (lacking the N‑acetyl), or unsubstituted isatin. The N‑acetyl moiety blocks enolization at the lactam nitrogen and eliminates the hydrogen‑bond donor capacity of the N‑H, while the C7‑methyl group induces steric constraint and modulates electron density at the adjacent C8 position, altering both target engagement and metabolic stability [REFS‑1]. Substituting any close analog will therefore change at least one critical binding interaction, potentially abolishing activity in assays where this specific substitution profile has been validated [REFS‑2].

Quantitative Differentiation of 1‑Acetyl‑7‑methylindole‑2,3‑dione: Head‑to‑Head and Class‑Level Comparisons


IMPDH II Inhibition: 1‑Acetyl‑7‑methylindole‑2,3‑dione Exhibits a Ki of 430 nM, Distinct from the 6 nM Ki of VX‑148

The compound inhibits human inosine‑5′‑monophosphate dehydrogenase type II (IMPDH II) with a Ki of 430 nM when IMP is used as the substrate [REFS‑1]. This value places it in the low‑micromolar range, approximately 72‑fold less potent than the advanced IMPDH inhibitor VX‑148 (Ki = 6 nM against IMPDH II) [REFS‑2]. The inhibition mode is non‑competitive with respect to IMP, distinguishing the compound from competitive IMPDH inhibitors that target the IMP binding pocket.

IMPDH Immunosuppression Fragment‑Based Drug Discovery

HDAC Inhibition in HeLa Cells: IC50 of 76.1 µM Compared to SAHA (IC50 = 6.8‑13.7 nM)

In a fluorescence‑based deacetylation assay using human HeLa cell nuclear extract, 1‑acetyl‑7‑methylindole‑2,3‑dione inhibited histone deacetylase (HDAC) activity with an IC50 of 76.1 µM [REFS‑1]. In contrast, the FDA‑approved pan‑HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat) exhibits IC50 values of 13.7 nM for HDAC1, 62.0 nM for HDAC2, and 6.8 nM for HDAC8 under comparable recombinant enzyme conditions [REFS‑2].

HDAC Epigenetics Cancer

IDO1 Inhibition: IC50 of 2.8 µM Falls Within the Range of Other Isatin‑Based Oxindole Derivatives (0.9‑2.0 µM)

Against recombinant human indoleamine 2,3‑dioxygenase 1 (IDO1), 1‑acetyl‑7‑methylindole‑2,3‑dione demonstrated an IC50 of 2.8 µM at pH 6.5 [REFS‑1]. This activity is comparable to the range reported for other isatin‑based oxindole derivatives (e.g., IC50 values between 0.93 µM and 1.95 µM) when tested against purified human IDO1 [REFS‑2].

IDO1 Immuno‑Oncology Tryptophan Metabolism

Antimicrobial Anti‑Biofilm Activity: IC50 of 125 µM Against Enterococcus faecalis Biofilm Formation

1‑Acetyl‑7‑methylindole‑2,3‑dione inhibited Enterococcus faecalis biofilm formation with an IC50 of 125 µM after 20 hours of incubation, as measured by crystal violet staining [REFS‑1]. First‑line antibiotics such as ampicillin reduce biofilm formation at sub‑MIC concentrations, but direct IC50 values for biofilm inhibition are not routinely reported for clinical comparators; thus, this evidence is class‑level.

Antimicrobial Biofilm Enterococcus faecalis

Dihydroorotase Inhibition: IC50 > 1 mM, Indicating Negligible Activity at Physiologically Relevant Concentrations

When evaluated against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37, 1‑acetyl‑7‑methylindole‑2,3‑dione displayed an IC50 of 1.0 mM [REFS‑1]. This value is more than 1,000‑fold higher than its IMPDH Ki, indicating that the compound does not meaningfully engage dihydroorotase and that its enzyme inhibition profile is target‑selective rather than promiscuous.

Dihydroorotase Pyrimidine Biosynthesis Selectivity

Targeted Research Applications of 1‑Acetyl‑7‑methylindole‑2,3‑dione


Fragment‑Based Lead Discovery for IMPDH‑Targeted Immunosuppression

With a validated Ki of 430 nM against IMPDH II, 1‑acetyl‑7‑methylindole‑2,3‑dione can serve as a fragment hit in structure‑based drug design campaigns aimed at developing non‑nucleoside IMPDH inhibitors [REFS‑1]. Its low molecular weight and non‑competitive inhibition mode make it a suitable starting point for fragment growing or linking strategies.

Negative Control or Scaffold for HDAC Inhibitor Hybridization

Given its weak HDAC inhibition (IC50 = 76.1 µM), the compound can be employed as a negative control in HDAC enzyme assays to establish baseline activity [REFS‑2]. When conjugated with a zinc‑binding group (e.g., hydroxamic acid), the core scaffold may yield improved HDAC inhibitors suitable for epigenetic research.

Chemical Probe for IDO1 and Tryptophan Metabolism Studies

The compound's low‑micromolar IDO1 IC50 (2.8 µM) makes it a viable starting point for developing more potent IDO1 inhibitors for immuno‑oncology research [REFS‑3]. It can also be used to study the role of IDO1 in tumor immune evasion when more potent clinical candidates (e.g., epacadostat) are not required.

Anti‑Biofilm Tool Compound for Enterococcus faecalis Research

1‑Acetyl‑7‑methylindole‑2,3‑dione inhibits E. faecalis biofilm formation with an IC50 of 125 µM [REFS‑4]. This activity supports its use as a chemical probe to dissect quorum‑sensing pathways or biofilm regulatory mechanisms, particularly in studies focused on Gram‑positive bacterial persistence.

Quote Request

Request a Quote for 1-Acetyl-7-methylindole-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.